molecular formula C12H16ClN3O B1399231 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone CAS No. 1316223-78-5

1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone

Cat. No. B1399231
CAS RN: 1316223-78-5
M. Wt: 253.73 g/mol
InChI Key: AQGXEZNAIQNDAI-UHFFFAOYSA-N
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Description

“1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16ClN3O . It is related to other compounds such as “1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol” and “(4-chloro-6-methylpyrimidin-2-yl)methanol” which have similar structures .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring has a chlorine atom and a methyl group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.73 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Microwave Assisted Synthesis : This compound has been synthesized via microwave-assisted methods, indicating a potential for efficient production methods in pharmaceutical contexts (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Antibacterial Properties : Various compounds synthesized using this molecule have demonstrated antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Spectroscopic Characterization and Molecular Docking Studies

  • Spectroscopic Analysis : Detailed spectroscopic characterization, including IR, NMR, and MS studies, of derivatives of this compound have been conducted, which is crucial for understanding its chemical properties and potential applications in drug design (Govindhan et al., 2017).
  • Molecular Docking Studies : Such derivatives have been subject to molecular docking studies, providing insights into their potential interactions with biological targets, which is valuable for drug discovery and development (Govindhan et al., 2017).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Research has explored alternative synthetic routes for related compounds, which is essential for optimizing production processes for pharmaceutical applications (Shahinshavali et al., 2021).
  • Characterization of Complexes : Studies have also focused on the synthesis and characterization of metal complexes involving derivatives of this molecule, potentially relevant for catalysis or material science applications (Sun et al., 2007).

Therapeutic Applications and Drug Development

  • Cytotoxicity and Pharmacokinetics : Derivatives of this compound have been evaluated for cytotoxicity and analyzed using fluorescence spectroscopy to understand their pharmacokinetics, which is crucial for assessing their safety and efficacy as potential drugs (Govindhan et al., 2017).
  • Synthesis of Related Substances : Synthesis of related substances of known pharmaceuticals, like iloperidone, involving this compound suggests its relevance in the development and quality control of therapeutic drugs (Jiangxi, 2014).

properties

IUPAC Name

1-[4-(4-chloro-6-methylpyrimidin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-8-7-11(13)15-12(14-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGXEZNAIQNDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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